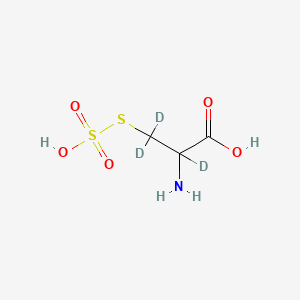

S-Sulfo-DL-cysteine-2,3,3-d3

Description

Contextualizing S-Sulfo-DL-cysteine and its Isotopologues in Contemporary Biochemical Investigations

S-Sulfocysteine is recognized as a potent agonist for N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. chemsrc.com Its involvement in neurological processes makes it a subject of interest in neuroscience research. chemsrc.com The use of isotopologues, such as S-Sulfo-DL-cysteine-2,3,3-d3, allows for precise tracking and quantification of this and related molecules in various biological samples. symeres.com

Stable isotope labeling, including the use of deuterium (B1214612), has become a cornerstone of metabolomics and proteomics. biorxiv.org These labeled compounds serve as internal standards in mass spectrometry-based analyses, enabling accurate quantification of metabolites and proteins in complex biological mixtures. symeres.com This approach is critical for understanding the subtle metabolic changes associated with various physiological and pathological states. biorxiv.org

Rationale and Significance of Deuterium Labeling (2,3,3-d3) for Mechanistic and Metabolic Pathway Elucidation

The strategic placement of deuterium atoms at the 2, 3, and 3 positions of the cysteine backbone in this compound is a key feature that enhances its utility in research. rockefeller.edu This specific labeling pattern provides several advantages for mechanistic and metabolic studies:

Kinetic Isotope Effect (KIE): The replacement of hydrogen with the heavier deuterium isotope can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.comresearchgate.net By observing how the d3-labeling affects reaction rates, researchers can deduce the mechanisms of enzymatic reactions involving the C-H bonds at these positions. researchgate.netresearchgate.net

Metabolic Tracing: The deuterium label acts as a "heavy" tag that can be easily detected by mass spectrometry. symeres.com This allows researchers to trace the metabolic fate of S-sulfocysteine and its derivatives through various biochemical pathways, providing a detailed map of its absorption, distribution, metabolism, and excretion (ADME). symeres.com

Reduced Metabolic Clearance: In some cases, deuteration can slow down the metabolic breakdown of a compound, leading to a longer half-life in the body. symeres.comnih.gov This property can be advantageous in certain experimental designs, allowing for a longer observation window of the compound's effects.

The application of deuterated amino acids extends to protein structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, where selective deuteration can simplify complex spectra and provide more detailed structural information. researchgate.netrsc.org

Historical Trajectory of Research on Sulfur Amino Acid Metabolism and the Evolution of Deuterated Analogues

The study of sulfur amino acid metabolism has a long history, with early research in the mid-20th century establishing the fundamental pathways of methionine and cysteine metabolism. cambridge.org These studies revealed the critical roles of these amino acids in protein synthesis, methylation reactions, and the production of important molecules like glutathione. cambridge.orgnih.gov

The advent of isotopic labeling techniques revolutionized the field. Early experiments utilized radioactive isotopes like 35S to trace the incorporation of sulfur into amino acids and other biomolecules. nih.gov While groundbreaking, the use of radioactive isotopes posed safety and disposal challenges.

The development of stable isotope labeling, particularly with deuterium (2H), offered a safer and more versatile alternative. symeres.combiorxiv.org Hans Ussing was a pioneer in this area, demonstrating the incorporation of deuterated amino acids into proteins in the mid-20th century. physiology.org The subsequent advancements in mass spectrometry have made it possible to detect even low levels of deuterium enrichment, greatly expanding the applications of deuterated compounds in metabolic research. physiology.org The synthesis of specifically deuterated amino acids, like this compound, represents the continued evolution of these powerful research tools, enabling increasingly sophisticated investigations into the intricacies of cellular metabolism. nih.govacs.org

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C3H4D3NO5S2 |

| Molecular Weight | 204.24 |

| CAS Number | 2687960-80-9 |

| Synonyms | S-Sulfo-DL-cysteine-d3 |

This table summarizes the key properties of this compound.

| Application | Description |

| Metabolomic Studies | Used to trace and quantify sulfur-containing metabolites. |

| Stable Isotope Dilution Assays | Serves as a reliable internal standard for accurate quantification. |

| Pharmacokinetic Studies | Evaluates the absorption, distribution, metabolism, and excretion (ADME) of cysteine-containing compounds. |

| Protein Labeling | Facilitates the identification and quantification of proteins in proteomics research. |

| Mechanistic Studies | The kinetic isotope effect helps in elucidating enzyme reaction mechanisms. symeres.comresearchgate.net |

This table outlines the primary research applications of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO5S2 |

|---|---|

Molecular Weight |

204.2 g/mol |

IUPAC Name |

2-amino-2,3,3-trideuterio-3-sulfosulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D |

InChI Key |

NOKPBJYHPHHWAN-FUDHJZNOSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)O)N)SS(=O)(=O)O |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for S Sulfo Dl Cysteine 2,3,3 D3

Precursor Synthesis and Stereochemical Considerations for S-Sulfo-DL-cysteine

The synthesis of the unlabeled precursor, S-Sulfo-DL-cysteine, is the foundational step. A common method involves the reaction of cysteine with a sulfonating agent. For instance, L-cysteine derivatives can be synthesized using bacterial cysteine synthases. nih.gov The biosynthesis of cysteine itself involves the cysteine synthase complex, which catalyzes the condensation of sulfide (B99878) with activated serine. researchgate.net In a laboratory setting, S-sulfo-L-cysteine can be synthesized from L-cysteine and sulfite (B76179). nih.gov

From a stereochemical perspective, the synthesis of DL-cysteine as a precursor ensures the final product is a racemic mixture. The stereochemistry of the cysteine precursor is crucial as it dictates the final stereochemistry of the S-Sulfo-cysteine product. Enzymatic synthesis often yields stereospecific products; for example, the O-acetylserine sulfhydrase reaction proceeds with retention of configuration at the C-3 position. researchgate.net However, for S-Sulfo-DL-cysteine, a racemic starting material or a process that induces racemization would be employed. Chemical synthesis methods starting from achiral precursors or involving steps that lead to racemization are suitable for producing the DL-form. google.com

Deuterium (B1214612) Incorporation Techniques at the 2,3,3 Positions

The introduction of deuterium atoms at specific positions (2,3,3) of the cysteine backbone is a key challenge. This requires regioselective and stereoselective deuteration methods.

Chemo-Enzymatic and Stereoselective Deuteration Approaches

Chemo-enzymatic methods offer a high degree of control over site- and stereo-selectivity in deuterating amino acids. nih.gov These methods often utilize enzymes that can catalyze H/D exchange reactions using D₂O as the deuterium source, which is a cost-effective approach. nih.govresearchgate.net Enzymes operate directly on free amino acids, which simplifies the synthetic route by avoiding the need for protecting groups. nih.gov For instance, enzyme-catalyzed deuteride (B1239839) delivery via NAD(P)D can be used for deuteration at the Cα and Cβ positions. nih.gov

Microbial transformations, which are enzyme-catalyzed, present another avenue for enantioselective deuteration. ansto.gov.au Certain yeast strains grown in D₂O can perform deuterative microbial reduction on precursor molecules to introduce deuterium at specific positions with high isotopic labeling and enantioselectivity. ansto.gov.aursc.org Strategies for constructing deuterated stereocenters often involve catalytic asymmetric deuteration. researchgate.net

Strategies for Maximizing Deuterium Enrichment and Positional Specificity

Maximizing deuterium enrichment and ensuring its specific placement are critical for the utility of the labeled compound. Direct H/D exchange reactions catalyzed by transition metals under hydrothermal conditions can be employed, although this may sometimes lead to racemization. mdpi.com The choice of catalyst and reaction conditions is paramount for achieving high levels of deuterium incorporation. For example, ruthenium catalysts have been used for the direct and stereoretentive deuteration of primary amines using D₂O, achieving high deuterium incorporation at the α-carbon. nih.gov

To ensure positional specificity at the 2,3,3-positions of cysteine, a multi-step synthetic approach starting from a deuterated precursor is often necessary. mdpi.com This can involve the synthesis of a precursor that already contains deuterium at the desired positions before its conversion to the final amino acid. The use of D₂O as the deuterium source is a common and economical strategy. chem-station.com

Table 1: Comparison of Deuteration Strategies

| Method | Advantages | Disadvantages | Typical Deuterium Source |

| Chemo-Enzymatic | High site- and stereoselectivity; mild reaction conditions. nih.gov | Enzyme specificity may limit substrate scope. acs.org | D₂O nih.gov |

| Microbial Deuteration | Cost-effective; high enantioselectivity. ansto.gov.au | Requires specific microbial strains and culture conditions. rsc.org | Deuterated growth medium, D₂O ansto.gov.au |

| Metal-Catalyzed H/D Exchange | Applicable to a broad range of substrates. acs.org | Can lead to racemization; may require harsh conditions. mdpi.com | D₂O, Deuterated solvents thieme-connect.de |

Advanced Purification and Characterization of Isotopic Purity for Research Applications

Following synthesis, rigorous purification is essential to remove any unreacted starting materials, byproducts, and unlabeled compounds. moravek.com High-performance liquid chromatography (HPLC) is a widely used technique for the purification of isotopically labeled compounds due to its high resolution. moravek.com The choice of the stationary and mobile phases is critical for achieving effective separation.

Characterization of isotopic purity is a crucial step to validate the final product. nih.gov High-resolution mass spectrometry (HRMS) is a powerful tool for determining the level of deuterium incorporation. nih.govalmacgroup.com By analyzing the mass spectrum, the relative abundance of the deuterated isotopologs can be quantified, allowing for the calculation of isotopic purity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H NMR, is also used to confirm the positions of the deuterium labels. nih.gov

Table 2: Analytical Techniques for Purification and Characterization

| Technique | Purpose | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purification | Separation of the target compound from impurities. moravek.com |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Determination | Accurate mass measurement to confirm elemental composition and quantify deuterium enrichment. nih.govalmacgroup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Verification & Isotopic Purity | Confirmation of deuterium positions and quantification of incorporation levels. nih.govmoravek.com |

| Chiral HPLC | Enantiomeric Purity Analysis | Separation and quantification of D and L enantiomers. sigmaaldrich.comchromatographytoday.com |

Verification of Isotopic Distribution and Enantiomeric Purity (where applicable)

Verification of the isotopic distribution is typically performed using mass spectrometry. researchgate.netacs.org The observed isotopic pattern is compared to the theoretically calculated pattern to confirm the number and distribution of deuterium atoms. nih.gov Isotope dilution mass spectrometry (IDMS) is a high-precision method for quantifying the labeled compound. wikipedia.org

For a DL-racemic mixture like S-Sulfo-DL-cysteine-2,3,3-d3, the goal is to have an equal (or near-equal) mixture of the D and L enantiomers. Chiral HPLC is the standard method for determining enantiomeric purity. digitellinc.comcat-online.com This technique uses a chiral stationary phase to separate the enantiomers, allowing for their individual quantification. sigmaaldrich.comchromatographytoday.com This is critical to ensure that the final product is indeed a racemic mixture as intended. The peptide can be hydrolyzed, and the resulting amino acids are then separated by chiral chromatography interfaced with mass spectrometry for quantitation. digitellinc.comnih.gov

Analytical Methodologies for Quantitation and Structural Elucidation of S Sulfo Dl Cysteine 2,3,3 D3 in Research

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the analysis of S-Sulfo-DL-cysteine-2,3,3-d3, owing to its high sensitivity and specificity, which allow for the differentiation of the labeled compound from its endogenous, unlabeled form.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Tracing and Absolute Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, typically after a derivatization step to increase its volatility. Silylation is a common derivatization technique for amino acids, converting them into more volatile compounds suitable for GC analysis. sigmaaldrich.comresearchgate.net For instance, a study on the closely related compound, L-[2,3,3-d3]cysteine, utilized GC/electron impact MS analysis of its t-butyldimethylsilyl derivative to measure isotopic enrichment in biological samples. nih.gov The fragmentation patterns of these derivatives in the mass spectrometer provide structural information and allow for quantification. sigmaaldrich.com The characteristic mass shift due to the three deuterium (B1214612) atoms in this compound enables its distinction from the unlabeled compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a more widely used technique for the analysis of this compound due to its applicability to polar and non-volatile compounds, eliminating the need for derivatization in many cases. nih.gov This technique is particularly powerful for absolute quantitation through stable isotope dilution assays. In this approach, a known amount of this compound is added to a sample as an internal standard. The ratio of the signal from the analyte (unlabeled S-Sulfocysteine) to the signal from the internal standard is used to determine the exact concentration of the analyte, correcting for any sample loss during preparation and analysis.

Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS for quantitative studies. nih.govforensicrti.org In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The selection of unique transitions for the deuterated and non-deuterated forms ensures high specificity. For S-Sulfocysteine, positive electrospray ionization (ESI) is often chosen to achieve better sensitivity. mdpi.com

Below is an interactive data table summarizing typical LC-MS/MS parameters that can be adapted for the analysis of this compound, based on methods for the unlabeled analogue.

| Parameter | Value/Description | Reference |

|---|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 | mdpi.com |

| Mobile Phase | Gradients of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate | illinois.edu |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.govforensicrti.org |

| Precursor Ion (Unlabeled) | [M+H]⁺ | mdpi.com |

| Precursor Ion (Labeled) | [M+H]⁺ (shifted by +3 Da) | mdpi.com |

| Product Ions | Specific fragment ions generated by collision-induced dissociation (CID) | forensicrti.org |

High-Resolution Mass Spectrometry for Comprehensive Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of this compound and identifying its metabolites. nih.govucdavis.edu The ability to measure mass-to-charge ratios with high precision (typically to within 5 ppm) allows for the unambiguous determination of the molecular formula of an ion. This is crucial for verifying the successful incorporation of the three deuterium atoms in the synthesized standard and for distinguishing it from other potential isobaric interferences in complex biological matrices.

In metabolomics studies, HRMS is used to identify unknown metabolites by determining their elemental formulas from accurate mass measurements. When this compound is used as a tracer, the deuterium label results in a characteristic mass signature in its downstream metabolites. HRMS can detect this mass shift, enabling the confident identification of compounds that are part of the S-Sulfocysteine metabolic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the atomic arrangement and stereochemistry of the molecule.

¹H-NMR and ²H-NMR for Deuterium Localization and Stereochemical Assignments

Proton Nuclear Magnetic Resonance (¹H-NMR) is used to confirm the structure of this compound by observing the signals from its hydrogen atoms. A key application in this context is the verification of deuterium incorporation. The replacement of protons with deuterons at the 2 and 3 positions of the cysteine backbone leads to the disappearance of the corresponding signals in the ¹H-NMR spectrum. blogspot.com This provides direct evidence of successful and specific labeling.

Deuterium Nuclear Magnetic Resonance (²H-NMR) directly detects the deuterium nuclei. blogspot.com It can be used to confirm the presence of deuterium in the molecule and to study the orientation and dynamics of the C-D bonds. The chemical shifts in ²H-NMR are very similar to those in ¹H-NMR, which aids in signal assignment. illinois.edublogspot.comwashington.edusigmaaldrich.comdu.edu

For a racemic compound like this compound, NMR can be used for stereochemical assignments, often with the aid of chiral derivatizing agents or chiral solvating agents. These agents interact differently with the D and L enantiomers, leading to the formation of diastereomers or diastereomeric complexes that exhibit distinct NMR spectra. This allows for the differentiation and potential quantification of the enantiomers.

Multi-Nuclear NMR for Elucidating Reaction Mechanisms

Beyond proton and deuterium, NMR spectroscopy of other nuclei can provide further insights into the structure and reactivity of this compound. For instance, Carbon-13 (¹³C) NMR can provide information about the carbon skeleton of the molecule.

Given the presence of two sulfur atoms, Sulfur-33 (³³S) NMR could, in principle, be used to study the electronic environment of the sulfur nuclei. cdnsciencepub.comacs.orgnorthwestern.edu However, the low natural abundance and quadrupolar nature of the ³³S nucleus often lead to broad signals and low sensitivity, making it a challenging technique to apply. northwestern.edu Similarly, Oxygen-17 (¹⁷O) NMR could be used to probe the sulfonate group, but it faces similar challenges due to the low natural abundance and quadrupolar properties of the ¹⁷O isotope. taylorfrancis.com Despite these challenges, multi-nuclear NMR approaches can be valuable for studying the mechanisms of reactions involving S-Sulfocysteine, such as its formation from the reaction of sulfite (B76179) with cystine or its role as an NMDA receptor agonist. rupahealth.comnih.gov

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound after its synthesis and for the assessment of its purity before use in research applications. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.gov

The purity of the labeled standard is critical for accurate quantification in stable isotope dilution assays. HPLC methods can separate this compound from any unlabeled starting materials, reaction byproducts, or other impurities. The choice of chromatographic mode depends on the properties of the compound and potential impurities. Given the polar nature of S-Sulfo-DL-cysteine, reversed-phase, hydrophilic interaction (HILIC), or ion-exchange chromatography can be effective. mdpi.combco-dmo.org

For assessing the enantiomeric purity of the DL mixture or for separating the D and L forms, chiral chromatography is required. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column. mdpi.comrsc.orgnih.govresearchgate.netmdpi.com

The following interactive data table summarizes various chromatographic conditions that have been used for the separation of S-Sulfocysteine and related compounds, which can be adapted for the analysis of this compound.

| Chromatographic Mode | Stationary Phase | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Reversed-Phase | C18 | Gradient of acetonitrile and water with formic acid | UV, MS | illinois.edu |

| Hydrophilic Interaction (HILIC) | Amide or other polar stationary phase | Gradient of acetonitrile and aqueous buffer | MS | mdpi.com |

| Ion-Exchange | Anion-exchange | Aqueous buffer with a salt gradient | UV, Fluorescence | nih.gov |

| Chiral Chromatography | Cyclodextrin-based or other chiral stationary phase | Varies depending on the stationary phase | UV, Fluorescence | mdpi.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

Reversed-phase High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of this compound. Due to the polar nature of the molecule, derivatization is often necessary to achieve adequate retention on common C18 stationary phases.

A widely used method involves pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol agent, which forms a highly fluorescent isoindole derivative that can be detected with high sensitivity by UV or fluorescence detectors. The deuteration at the 2,3,3-positions of the cysteine backbone does not significantly alter the chromatographic behavior compared to the unlabeled S-Sulfocysteine under these conditions, allowing for co-elution and accurate quantification when this compound is used as an internal standard.

UPLC systems, utilizing columns with smaller particle sizes (typically <2 µm), offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A multi-omics study investigating the metabolism of S-Sulfocysteine in CHO cells utilized a UPLC-MS/MS approach, which is directly applicable to its deuterated form. This method employed an Acquity UPLC HSS T3 column, demonstrating the separation of SSC from other cellular metabolites.

Table 1: Example HPLC Method Parameters for S-Sulfocysteine Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Isocratic or gradient elution with aqueous buffers (e.g., sodium phosphate) and organic modifiers (e.g., acetonitrile, methanol) |

| Derivatization | Pre-column with o-phthaldialdehyde (OPA)/thiol reagent |

| Detection | UV/Visible absorbance (e.g., 338 nm) or Fluorescence |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40°C) |

Table 2: Example UPLC Method Parameters for S-Sulfocysteine Analysis

| Parameter | Condition |

| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 99% Water / 1% Ammonium Formate (1M) / 0.1% Formic Acid |

| Mobile Phase B | 99% Methanol / 1% Ammonium Formate (1M) / 0.1% Formic Acid |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Temperature | 40°C |

Ion-Exchange and Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid Analysis

Ion-exchange chromatography (IEC) is a classical and robust method for the analysis of amino acids, including S-Sulfocysteine. This technique separates molecules based on their net charge. S-Sulfocysteine, with its amino and sulfo groups, is amenable to analysis by anion-exchange chromatography. Traditional amino acid analyzers often utilize cation-exchange resins, such as sulfonated polystyrene (e.g., Dowex resins), to separate a wide range of amino acids. In this setup, S-Sulfocysteine is known to elute very early in the chromatogram, which can sometimes lead to interference from other early-eluting compounds. The separation is achieved by using buffers of controlled pH and ionic strength (often lithium or sodium citrate (B86180) buffers) to elute the bound amino acids sequentially. Post-column derivatization with ninhydrin (B49086) is a common method for detection, which forms a colored compound measured spectrophotometrically at 570 nm (and 440 nm for proline).

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative for the analysis of highly polar compounds like S-Sulfocysteine that are poorly retained in reversed-phase chromatography. HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or bonded polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A thin aqueous layer is formed on the stationary phase, and partitioning of the polar analyte between this layer and the mobile phase leads to retention. A UPLC method employing an Acquity UPLC HILIC column has been successfully used for the analysis of metabolites related to S-Sulfocysteine. HILIC is particularly well-suited for coupling with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.

Table 3: Principles of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase Principle | Mobile Phase Principle | Elution Mechanism |

| Ion-Exchange (Anion) | Positively charged resin (e.g., quaternary ammonium) | Aqueous buffer | Increasing salt concentration or changing pH displaces the negatively charged analyte. |

| Ion-Exchange (Cation) | Negatively charged resin (e.g., sulfonated polystyrene) | Aqueous buffer (e.g., citrate) | Stepwise or gradient increase in pH and cation concentration elutes the amino acids based on their pI. |

| HILIC | Polar (e.g., silica, amide) | High organic solvent (e.g., >80% acetonitrile) with a small aqueous portion | A gradient of increasing aqueous solvent decreases retention of the polar analyte. |

Development of Spectroscopic and Radiometric Assays for Enzymatic Reaction Monitoring

Monitoring the enzymatic reactions involving this compound is essential for understanding its metabolic fate. Spectroscopic and radiometric assays are two primary approaches for this purpose.

Spectrophotometric assays are commonly used to monitor enzyme activity by detecting changes in light absorbance between reactants and products. While no direct spectrophotometric assay for this compound has been detailed, the activity of related enzymes in its metabolic pathway, such as sulfite oxidase, can be monitored. Sulfite oxidase is a key enzyme that catalyzes the oxidation of sulfite to sulfate (B86663). Assays for this enzyme often couple the reaction to the reduction of a chromogenic substrate or a cofactor like NAD+/NADH, where the change in absorbance at a specific wavelength (e.g., 340 nm for NADH) is proportional to the enzyme activity. For example, the enzymatic release of sulfite from S-Sulfocysteine could be indirectly monitored by coupling the released sulfite to a sulfite oxidase-catalyzed reaction.

Radiometric assays offer high sensitivity and specificity for tracing the metabolic fate of a compound. These assays involve using a radiolabeled version of the substrate, such as S-Sulfo-DL-cysteine synthesized with radioactive sulfur (³⁵S). The metabolism of the radiolabeled compound can be tracked by separating the substrate from its metabolic products over time and measuring the radioactivity in each fraction. For instance, if an enzyme cleaves the sulfo group from [³⁵S]S-Sulfocysteine, the formation of radioactive sulfite or sulfate could be quantified. This approach allows for direct measurement of reaction rates and the identification of metabolic pathways without the need for chromogenic properties or derivatization.

Table 4: Assay Principles for Enzymatic Reaction Monitoring

| Assay Type | Principle | Application to this compound |

| Spectroscopic | Measures the change in absorbance of a chromogenic substrate, product, or cofactor (e.g., NADH). | Indirectly monitor the activity of enzymes that metabolize S-Sulfocysteine by coupling the reaction to a chromogenic system (e.g., measuring sulfite release via sulfite oxidase activity). |

| Radiometric | Uses a radiolabeled substrate (e.g., with ³⁵S) and measures the distribution of radioactivity in products over time. | Directly trace the metabolic conversion of [³⁵S]S-Sulfo-DL-cysteine by quantifying the radioactivity in metabolites like sulfite, sulfate, or cysteine. |

Mechanistic Insights Derived from Kinetic Isotope Effects of S Sulfo Dl Cysteine 2,3,3 D3

Primary and Secondary Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Reactions

Measurement and Interpretation of Deuterium (B1214612) KIEs for Rate-Determining Steps

There are no published studies that measure or interpret primary or secondary deuterium KIEs using S-Sulfo-DL-cysteine-2,3,3-d3 in enzyme-catalyzed reactions. Such studies would involve comparing the reaction rates of an enzyme with the deuterated and non-deuterated forms of S-Sulfocysteine to determine if the C-H bonds at the 2 and 3 positions are broken in the rate-determining step.

Elucidation of Transition State Structures via KIE Analysis

Without experimental KIE data for this compound, it is not possible to discuss the elucidation of transition state structures for any enzymatic reaction involving this compound. The magnitude of KIEs can provide insights into the geometry and symmetry of the transition state, but this requires specific experimental measurements that have not been reported. princeton.edu

Stereochemical Course of Biochemical Reactions Determined by Deuterium Labeling

Deuterium labeling is a well-established method for tracing the stereochemical course of biochemical reactions. By using stereospecifically labeled substrates, the fate of specific hydrogen atoms can be followed, revealing the stereochemistry of enzyme-catalyzed transformations. However, no studies have been found that utilize this compound for this purpose.

Allosteric Regulation and Conformational Dynamics Probed by Isotopic Perturbation

Isotopic substitution can subtly perturb the conformational dynamics of a molecule, which can be used to study allosteric regulation in proteins. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are employed to investigate changes in protein conformation upon ligand binding. nih.gov There is no evidence in the literature of this compound being used in such studies to probe allosteric mechanisms.

Protein-Ligand Binding Affinity and Specificity Studies Using Deuterated Ligands

While deuterated ligands are used in various biophysical techniques to study protein-ligand interactions, there are no specific reports on the use of this compound to determine binding affinity and specificity. Such studies might involve techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), but no such data is available for this compound.

Advanced Research Applications and Future Theoretical Directions

Application of S-Sulfo-DL-cysteine-2,3,3-d3 in Quantitative Proteomics and Metabolomics

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, this compound is instrumental for achieving high accuracy and reproducibility. It is particularly crucial for stable isotope dilution assays (SIDAs), a gold-standard method for quantification in complex mixtures. By introducing a known amount of the deuterated standard into a sample, researchers can correct for sample loss during preparation and variations in instrument response, thereby ensuring precise measurement of the endogenous S-Sulfocysteine.

Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. This can be approached through two distinct strategies: targeted and untargeted analysis. nih.govresearchgate.net

Targeted Metabolomics: This approach focuses on quantifying a predefined group of specific metabolites. It is a hypothesis-driven method that offers high sensitivity and specificity. In this context, this compound is used as an internal standard to create a calibration curve for the precise quantification of native S-Sulfocysteine, a compound that can act as a potent N-methyl-D-aspartate (NMDA) receptor agonist.

Untargeted Metabolomics: This is a comprehensive, hypothesis-generating approach that aims to measure as many metabolites as possible in a sample to identify global metabolic changes related to a specific condition or stimulus. nih.govnih.gov While this compound is primarily used in targeted assays, its inclusion in untargeted workflows can serve as a quality control marker to assess instrument performance and data alignment across multiple runs.

The dual-capability of modern high-resolution mass spectrometry (HRMS) allows for the development of innovative methods that perform both targeted and untargeted analyses simultaneously from a single sample injection, maximizing the information obtained. nih.govnih.govresearchgate.net

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Quantify a specific, predefined set of metabolites. | Identify and relatively quantify as many metabolites as possible. |

| Approach | Hypothesis-driven. | Hypothesis-generating. |

| Selectivity | High | Low (Comprehensive) |

| Sensitivity | High | Moderate |

| Compound ID | Confirmed | Tentative (based on mass, fragmentation) |

| Role of this compound | Essential internal standard for absolute quantification. | Quality control, retention time marker. |

Data generated from metabolomic studies utilizing this compound are critical for systems biology. By accurately quantifying fluctuations in sulfur-containing amino acid levels under different physiological or pathological states, researchers can gain insights into the activity of metabolic pathways. For example, understanding the dynamics of the transsulfuration pathway, which interconverts methionine and cysteine, is vital. nih.gov

Quantitative data on metabolites like S-Sulfocysteine can be integrated with other 'omics' data (e.g., genomics, transcriptomics, proteomics) to construct and refine comprehensive metabolic network models. These models allow scientists to simulate metabolic fluxes and understand how perturbations, such as disease or drug treatment, affect the entire biological system. This integrated approach is fundamental to identifying disease biomarkers and discovering novel therapeutic targets. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational methods provide powerful tools for exploring the dynamics and thermodynamics of molecular interactions at an atomic level. mdpi.com These techniques are used to understand how molecules like S-Sulfocysteine interact with biological targets, such as enzymes and receptors.

In silico modeling is a cornerstone of modern drug discovery and mechanistic enzymology. nih.gov Molecular docking simulations are used to predict the preferred orientation of a ligand (like S-Sulfocysteine) when bound to a protein target to form a stable complex. researchgate.net

The process typically involves:

Obtaining Protein Structure: A high-resolution 3D structure of the target enzyme, often from X-ray crystallography or NMR, is used. If an experimental structure is unavailable, one can be generated through homology modeling. nih.gov

Docking Simulation: The ligand is placed in the enzyme's active site, and a scoring function is used to evaluate thousands of possible binding poses, predicting the most energetically favorable interaction.

These simulations can reveal key amino acid residues involved in substrate binding and catalysis, providing critical information for understanding enzyme function and for designing novel inhibitors. mdpi.comnih.gov

Molecular dynamics (MD) simulations further enhance this understanding by simulating the movement of every atom in the protein-ligand complex over time. nih.govnih.gov This provides a view of the dynamic nature of the interaction, revealing conformational changes in the enzyme and the stability of the ligand in the binding pocket. mdpi.com

| Simulation Parameter | Description | Relevance to this compound Studies |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Defines the interactions between the ligand and protein atoms. |

| Solvent Model | Explicit or implicit representation of the surrounding water molecules. | Crucial for simulating a physiologically relevant environment. mdpi.com |

| Simulation Time | The duration of the simulation, typically nanoseconds to microseconds. | Longer times allow for the observation of larger conformational changes. |

| Ensemble (NVT, NPT) | Statistical mechanics framework defining the constant parameters (e.g., temperature, pressure). | Ensures the simulation samples a realistic distribution of states. |

While molecular mechanics (MM) methods like docking are excellent for predicting binding modes, quantum mechanical (QM) calculations are required to study chemical reactions, such as those occurring during enzymatic catalysis. nih.gov QM methods model the electronic structure of molecules and can be used to calculate the energies of transition states and reaction intermediates.

The presence of deuterium (B1214612) in this compound is particularly relevant for QM studies due to the kinetic isotope effect (KIE). Because deuterium is heavier than hydrogen, a bond to deuterium has a lower zero-point vibrational energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond. QM calculations can precisely model this difference, helping to elucidate reaction mechanisms by comparing theoretical KIE values with experimental data. These calculations are computationally intensive but provide unparalleled insight into the bond-breaking and bond-forming steps of a reaction. researchgate.net

Development of Novel Biosensors and Bioassays Utilizing Deuterated Sulfur Amino Acids

A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect a chemical substance. There is growing interest in developing biosensors for sulfur-containing amino acids like cysteine and methionine for applications in the food industry and medical diagnostics. rug.nl

While the biological recognition element of a sensor (e.g., an enzyme or a transcription factor) would respond to both deuterated and non-deuterated forms of S-Sulfocysteine, the role of this compound is critical in the development and validation phase. It serves as a precise calibrant and internal standard, especially when the biosensor output is coupled with a mass-sensitive detector. For example, in assays designed to screen for engineered microorganisms that overproduce specific amino acids, this compound would be used to accurately quantify the production levels in complex fermentation media. rug.nl The development of such tools is essential for advancing metabolic engineering and synthetic biology.

Emerging Paradigms and Unexplored Research Avenues for Deuterated Sulfur-Containing Amino acids

The advent of stable isotope-labeled compounds, such as this compound, has been instrumental in advancing our understanding of complex biological systems. diagnosticsworldnews.com Deuterium-labeled amino acids, in particular, offer unique advantages for tracing metabolic pathways and elucidating molecular structures and dynamics without the concerns associated with radioisotopes. chempep.comresearchgate.net As analytical technologies like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy achieve greater sensitivity and resolution, new research paradigms are emerging that leverage these powerful tools. diagnosticsworldnews.com These advancements are opening up previously unexplored avenues of research, particularly for sulfur-containing amino acids, which play critical roles in protein structure, metabolism, and redox homeostasis. nih.gov

Emerging Research Paradigms

The use of deuterated sulfur-containing amino acids is shifting from static quantification to the dynamic analysis of metabolic and cellular processes.

Metabolic Flux Analysis (Fluxomics) : A primary application for this compound is in metabolomics for tracing and quantifying sulfur-containing metabolites. This extends into the paradigm of fluxomics, which measures the rates of metabolic reactions within a biological system. By introducing a deuterated tracer and monitoring its incorporation into downstream metabolites over time, researchers can map the dynamic flow through specific pathways, such as the transsulfuration pathway that interconverts methionine and cysteine. nih.govnih.gov This approach provides a more holistic view of metabolic regulation in response to various stimuli or in disease states. nih.gov

Temporal and Spatial Proteomics : Techniques like pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) allow for the temporal analysis of protein synthesis and degradation. nih.gov While traditionally focused on arginine and lysine, the principles can be extended using deuterated sulfur-containing amino acids to study the lifecycle of specific protein subsets. Emerging applications also include spatial proteomics, which aims to map the location of proteins within cellular compartments, and cell-type specific labeling to investigate protein dynamics in complex, multicellular environments. chempep.comnih.gov

Single-Cell Metabolomics : A significant frontier in biological research is the study of cellular heterogeneity. The application of stable isotope tracers in conjunction with advanced mass spectrometry is paving the way for single-cell metabolomics. chempep.com This would allow researchers to investigate how sulfur amino acid metabolism varies between individual cells within a population, providing unprecedented insights into diseases like cancer, where metabolic reprogramming is a key feature.

The table below summarizes these emerging paradigms and the role of deuterated compounds.

| Research Paradigm | Key Application with Deuterated Sulfur Amino Acids | Potential Insights |

| Fluxomics | Tracing the metabolic fate of sulfur from compounds like this compound through metabolic pathways. nih.gov | Dynamic regulation of sulfur metabolism, identification of metabolic bottlenecks in disease, understanding nutrient utilization. nih.gov |

| Temporal Proteomics | Using pulsed labeling techniques (e.g., pSILAC) to measure the synthesis and degradation rates of proteins containing methionine and cysteine. nih.gov | Protein turnover dynamics, regulation of protein homeostasis, cellular responses to stress or therapeutic agents. |

| Spatial & Cell-Specific Analysis | Labeling proteins in specific cellular compartments or cell types within a mixed population to track their sulfur amino acid metabolism. chempep.com | Subcellular metabolic channeling, intercellular metabolic cross-talk, identifying cell-specific vulnerabilities. |

| Single-Cell Metabolomics | Quantifying sulfur-containing metabolites in individual cells after incubation with deuterated tracers. chempep.com | Metabolic heterogeneity in tissues, identifying rare cell populations with distinct metabolic profiles, understanding cancer cell metabolism. |

Unexplored Research Avenues and Future Directions

Building on these new paradigms, several research areas remain largely unexplored and represent significant opportunities for future investigation using deuterated sulfur-containing amino acids.

Microbiome-Host Interactions : The gut microbiome plays a crucial role in host metabolism, including the metabolism of sulfur-containing amino acids. nih.gov Deuterated tracers could be used to track the metabolic interplay between host and microbe. For instance, researchers could investigate how dietary deuterated cysteine is metabolized by gut bacteria, what microbial-derived sulfur compounds are absorbed by the host, and how this exchange influences host physiology and diseases like inflammatory bowel disease.

Epigenetics and S-Adenosylmethionine (SAM) Metabolism : Methionine is the precursor to S-adenosylmethionine, the universal methyl donor for DNA and histone methylation. nih.govnih.gov Using deuterated methionine or its derivatives, it may be possible to trace the flux of methyl groups from this amino acid to the epigenome. This could reveal how dietary intake of sulfur amino acids directly influences epigenetic regulation and gene expression, which has profound implications for development and disease.

Astrobiology and Prebiotic Chemistry : Recent studies suggest that sulfur-containing amino acids like cysteine and methionine were incorporated into the genetic code much earlier than previously believed, highlighting the potential importance of sulfur in the origin of life. goldschmidt.info Deuterated sulfur compounds could serve as probes in laboratory simulations of prebiotic environments (e.g., hydrothermal vents) to explore the non-enzymatic formation of key biomolecules and the role of sulfur in early catalysis.

Kinetic Isotope Effects in Enzymology : The substitution of hydrogen with deuterium can subtly alter the rates of chemical reactions, an effect known as the kinetic isotope effect (KIE). chempep.com While often seen as a technical challenge, the KIE can be exploited as a powerful tool to probe enzyme mechanisms. Synthesizing deuterated sulfur-containing amino acid substrates with deuterium labels at specific positions (like in this compound) could help elucidate the rate-limiting steps of enzymes involved in their metabolism.

Future theoretical work will likely focus on integrating the vast datasets generated from these studies into multi-scale computational models. Such models could simulate metabolic networks from the subcellular to the whole-organism level, providing predictive insights into health and disease. nih.gov Furthermore, the development of novel, multiplexed labeling strategies that combine deuterium with other stable isotopes (e.g., ¹³C, ¹⁵N) will enable more complex, multi-dimensional analyses of biological systems. chempep.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.